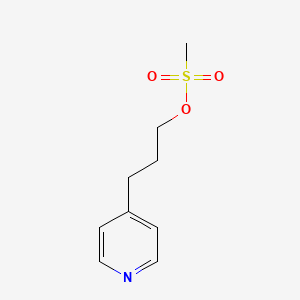

4-Pyridinepropanol, 4-methanesulfonate

Description

For instance, 4-Pyridinepropanol (CAS 2629-72-3) is listed as a standalone compound with a hydroxyl group on the propanol chain . Notably, methanesulfonate esters are known for their role in prodrug activation, as seen in Treosulfan, which converts to active epoxides like S,S-EBDM (a methanesulfonate-containing metabolite) .

The nitrogen in the pyridine ring of 4-Pyridinepropanol has unpaired electrons perpendicular to the aromatic plane, preventing resonance with the ring. This structural feature may influence its nucleophilic reactivity and interaction with biological targets .

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

3-pyridin-4-ylpropyl methanesulfonate |

InChI |

InChI=1S/C9H13NO3S/c1-14(11,12)13-8-2-3-9-4-6-10-7-5-9/h4-7H,2-3,8H2,1H3 |

InChI Key |

HYPWPLUSYSWCMS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences and Implications:

This contrasts with 4-Pyridineethanol, which lacks the sulfonate group and may exhibit lower stability in acidic conditions . 4-Pyridineethanesulfonic acid features a sulfonic acid group (-SO₃H), making it strongly acidic compared to the neutral sulfonate ester in 4-Pyridinepropanol, 4-methanesulfonate. This difference impacts applications, with sulfonic acids often used in detergents or catalysts, while sulfonate esters are common in prodrugs .

In contrast, 4-Pyridinecarboxaldehyde is more likely involved in Schiff base formation or coordination chemistry .

Physicochemical Properties: The methanesulfonate group in 4-Pyridinepropanol, 4-methanesulfonate may improve water solubility compared to 4-Pyridinepropanol, which relies solely on the hydroxyl group for polarity. This could enhance bioavailability in pharmaceutical contexts .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Pyridinepropanol, 4-methanesulfonate, and how can purity be optimized?

- Methodology : Begin with 4-pyridinepropanol as the precursor. Introduce the methanesulfonate group via sulfonation using methanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Purify the crude product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity via HPLC (>95%) and characterize using -NMR and -NMR to verify functional group incorporation .

Q. Which spectroscopic techniques are most reliable for characterizing 4-Pyridinepropanol, 4-methanesulfonate?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify proton environments (e.g., pyridine ring protons, methanesulfonate methyl group) and -NMR to confirm carbon backbone.

- Infrared Spectroscopy (IR) : Detect characteristic peaks for sulfonate (S=O stretching ~1350–1150 cm) and hydroxyl groups (broad O-H stretch ~3200 cm).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS .

Q. What safety protocols are critical when handling 4-Pyridinepropanol, 4-methanesulfonate in the lab?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store the compound in a cool, dry environment away from oxidizers.

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Pyridinepropanol, 4-methanesulfonate?

- Methodology :

- Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, reaction time). For example, elevated temperatures (40–60°C) may accelerate sulfonation but risk side reactions.

- Monitor reaction progress via TLC or inline HPLC.

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance sulfonate group incorporation .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodology :

- Conduct enzyme inhibition assays (e.g., kinase or phosphatase targets) to identify interactions.

- Perform receptor binding studies using radiolabeled ligands or surface plasmon resonance (SPR).

- Utilize molecular docking simulations to predict binding affinity to protein targets .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodology :

- Compare experimental variables across studies (e.g., cell lines, assay conditions, compound purity).

- Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models).

- Apply statistical tools (e.g., meta-analysis) to identify confounding factors .

Q. What methods assess the stability of 4-Pyridinepropanol, 4-methanesulfonate under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light.

- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Identify degradation products using LC-MS and adjust storage recommendations (e.g., inert atmosphere, desiccants) .

Q. How does the methanesulfonate group influence bioactivity compared to other substituents (e.g., methyl or acetyl groups)?

- Methodology :

- Synthesize structural analogues (e.g., 4-Pyridinepropanol derivatives with acetyl or methyl groups).

- Compare pharmacokinetic properties (solubility, logP) and bioactivity (IC, EC) in cell-based assays.

- Analyze structure-activity relationships (SAR) to determine the sulfonate group’s role in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.